molecular formula C23H21BrN2O4S B7691488 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide

Cat. No. B7691488
M. Wt: 501.4 g/mol
InChI Key: OCJIFXJUOVVFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast and lung cancer.

Mechanism of Action

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide acts as a selective inhibitor of FGFR tyrosine kinase, which is a key component of the FGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By blocking this pathway, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide inhibits the proliferation of cancer cells and induces apoptosis.
Biochemical and physiological effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has been shown to have potent antitumor activity in preclinical models of cancer, including breast and lung cancer. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, and induce apoptosis in cancer cells. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide in lab experiments include its potent antitumor activity, selectivity for FGFR tyrosine kinase, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide as a cancer therapy. One potential direction is the combination of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide with other targeted therapies or chemotherapy drugs to enhance its antitumor activity. Another potential direction is the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide as a personalized therapy, based on the genetic profile of individual patients. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide in cancer patients.

Synthesis Methods

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to form 4-bromobenzylsulfonate. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, which is involved in cell growth and survival. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4S/c1-17(27)19-6-5-7-21(14-19)25-23(28)16-26(15-18-10-12-20(24)13-11-18)31(29,30)22-8-3-2-4-9-22/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJIFXJUOVVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.